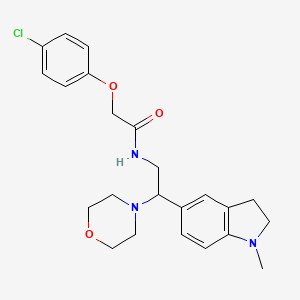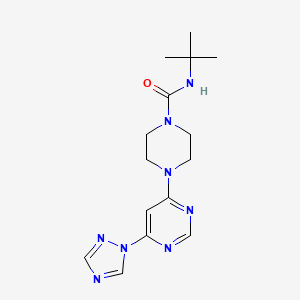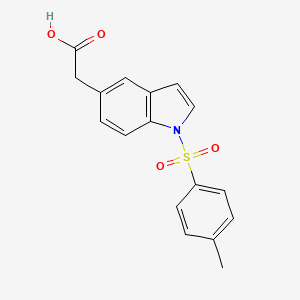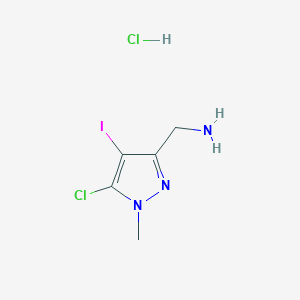
2-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a chemical entity that belongs to the class of benzamides, which are known for their diverse biological activities. The structure of this compound suggests that it may have interesting intermolecular interactions and potential pharmacological properties, as indicated by the related compounds studied in the provided papers.
Synthesis Analysis
The synthesis of related antipyrine derivatives has been reported, where compounds with similar structures to the one have been synthesized in good yields and characterized spectroscopically . These compounds, such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, are synthesized using methods that could potentially be adapted for the synthesis of 2-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide.
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using X-ray crystallography, revealing that they crystallize in the monoclinic P21/c space group and their crystal packing is stabilized by a combination of hydrogen bonds and π-interactions . These findings provide insights into the possible molecular structure and intermolecular interactions that could be expected for the compound .
Chemical Reactions Analysis
While the specific chemical reactions of 2-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide are not detailed in the provided papers, related compounds have been shown to undergo reactions characteristic of their functional groups. For instance, azido derivatives can react with amines to afford formamidines, which can further hydrolyze to formamides . These types of reactions could be relevant to the compound , given its structural similarities.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been extensively studied. For example, different polymorphs of a benzamide derivative were characterized by X-ray powder diffractometry, thermal analysis, and spectroscopy, revealing differences in stability and vibrational properties . Additionally, quantum mechanical and spectroscopic investigations have provided insights into the electronic, NMR, and vibrational properties of similar pyrazoline derivatives . These studies suggest that the compound may exhibit distinct physical and chemical properties that could be elucidated through similar analytical techniques.
Applications De Recherche Scientifique
Molecular Docking and In Vitro Screening
A series of novel pyridine and fused pyridine derivatives, including compounds structurally similar to 2-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds have shown moderate to good binding energies toward GlcN-6-P synthase, indicating potential applications in drug development for targeting specific enzymes (Flefel et al., 2018).
Heterocyclic Synthesis
Research into the synthesis of heterocyclic compounds, such as pyrazole, isoxazole, and pyrimidine derivatives, has been conducted, providing a foundation for the creation of new materials with potential applications in various fields, including pharmaceuticals and materials science (Mohareb et al., 2004).
Anti-Influenza Virus Activity
Benzamide-based 5-aminopyrazoles and their derivatives, structurally related to 2-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide, have been synthesized and tested in vitro for their anti-influenza A virus activities. Some compounds demonstrated significant antiviral activities, offering a new route for the development of antiviral drugs (Hebishy et al., 2020).
Anticancer and Anti-5-lipoxygenase Agents
A novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies contribute to the understanding of the compound's potential in cancer therapy and inflammation control (Rahmouni et al., 2016).
Antimicrobial Evaluation
New thienopyrimidine derivatives have been synthesized and their antimicrobial activities evaluated. This research highlights the potential use of compounds structurally related to 2-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide in developing new antimicrobial agents (Bhuiyan et al., 2006).
Propriétés
IUPAC Name |
2-chloro-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-13-11-17(14-5-4-8-20-12-14)22-23(13)10-9-21-18(24)15-6-2-3-7-16(15)19/h2-8,11-12H,9-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCPMBCUOBYSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=CC=C2Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

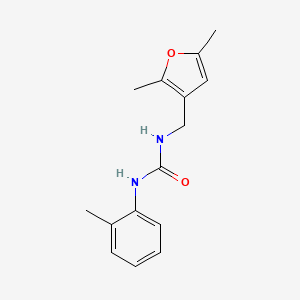

![2-(2H-1,3-benzodioxol-5-yloxy)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2518621.png)


![6-Amino-4-cyclohex-3-en-1-yl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2518625.png)
![N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2518627.png)


![N-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2518630.png)
